zinc;4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N-methylaniline;tetrachloride
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Overview
Description
Zinc;4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N-methylaniline;tetrachloride is a complex chemical compound that features a zinc ion coordinated with a tetrachloride anion and an organic ligand The organic ligand contains an imidazole ring substituted with a diazenyl group and a methylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc;4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N-methylaniline;tetrachloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Diazenyl Group: The diazenyl group is introduced via a diazotization reaction, where an amine is treated with nitrous acid to form a diazonium salt, which is then coupled with the imidazole ring.
Coordination with Zinc and Tetrachloride: The final step involves the coordination of the organic ligand with zinc ions in the presence of tetrachloride anions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring and the diazenyl group.
Reduction: Reduction reactions can target the diazenyl group, converting it to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring or the methylaniline moiety are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium or copper and may be carried out under mild to moderate temperatures.
Major Products Formed
Oxidation: Products may include imidazole N-oxides and diazenyl oxides.
Reduction: Products include primary amines and secondary amines.
Substitution: Various substituted imidazole and methylaniline derivatives.
Scientific Research Applications
Zinc;4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N-methylaniline;tetrachloride has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of dyes, pigments, and advanced materials.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Coordination with Metal Ions: The imidazole ring and diazenyl group can coordinate with metal ions, influencing their reactivity and stability.
Interaction with Biological Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Pathways Involved: Pathways such as oxidative stress response, apoptosis, and signal transduction may be affected by the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N,N-dimethylaniline;chloride
- Zinc;4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N,N-dimethylaniline;trichloride
Uniqueness
Zinc;4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N-methylaniline;tetrachloride is unique due to its specific coordination with zinc and tetrachloride, which imparts distinct chemical and biological properties
Properties
CAS No. |
67846-03-1 |
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Molecular Formula |
C24H32Cl4N10Zn |
Molecular Weight |
667.8 g/mol |
IUPAC Name |
zinc;4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N-methylaniline;tetrachloride |
InChI |
InChI=1S/2C12H15N5.4ClH.Zn/c2*1-13-10-4-6-11(7-5-10)14-15-12-16(2)8-9-17(12)3;;;;;/h2*4-9H,1-3H3;4*1H;/q;;;;;;+2/p-2 |
InChI Key |
DHKXLLNSQDFXAO-UHFFFAOYSA-L |
Canonical SMILES |
CNC1=CC=C(C=C1)N=NC2=[N+](C=CN2C)C.CNC1=CC=C(C=C1)N=NC2=[N+](C=CN2C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
Origin of Product |
United States |
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